3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide is a complex organic compound that features a chlorophenyl group, a hydroxyethyl group, and a thiophen-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the propanamide backbone through amide bond formation. The hydroxyethyl group can be introduced via a hydroxylation reaction, and the thiophen-furan moiety is typically synthesized through a series of condensation reactions involving thiophene and furan derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the phenyl ring.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of an amine from the amide bond.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide
- 3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide
- 3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}pentanamide
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to variations in the length of the carbon chain or the presence of different substituents .
Properties
Molecular Formula |
C19H18ClNO3S |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H18ClNO3S/c20-14-4-1-3-13(11-14)6-9-19(23)21-12-15(22)16-7-8-17(24-16)18-5-2-10-25-18/h1-5,7-8,10-11,15,22H,6,9,12H2,(H,21,23) |
InChI Key |
ZGDBVMBTEFTTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.